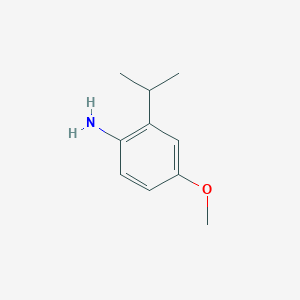
2-Isopropyl-4-methoxyaniline
Übersicht
Beschreibung
2-Isopropyl-4-methoxyaniline, also known as ortho-isopropyl anisidine or OIPA, is an organic chemical compound that belongs to the class of anilines. It is widely used in various fields, including pharmaceuticals, agrochemicals, and dyes.
Wissenschaftliche Forschungsanwendungen
Polymer Microstructures : 2-Methoxyaniline can polymerize at the gas/solution interface, allowing for the selective depositing of polymeric material onto glass slides, creating hemispherical features and microrings (Mazur & Frydrychewicz, 2007).
Protection of Ketose Sugars and Oligosaccharides : This compound is used in protecting ketose sugars and oligosaccharides, which is valuable for biological and industrial applications (Fanton, Gelas, & Horton, 1980).
Optically Active Sulfonated Polyanilines : Electropolymerizing 2-methoxyaniline-5-sulfonic acid in the presence of chiral amines produces optically active sulfonated polyaniline with significant circular dichroism, applicable in various fields (Strounina, Kane-Maguire, & Wallace, 1999).
Redox-type Polymers : Electropolymerization of 2-methoxyaniline results in redox-type polymers at low monomer concentrations, relevant in electrical and material sciences (Viva et al., 2002).
Catalyst for Chemical Reactions : The growth of poly(2-methoxyaniline) on gold surfaces can catalyze various chemical reactions, highlighting its potential in catalysis (Mazur, Michota-Kamińska, & Bukowska, 2007).
Synthesis of Brominated Compounds : 2,2,3-Tribromopropanal facilitates the transformation of 4-methoxyanilines into bromoquinolines, useful in chemical syntheses (Lamberth et al., 2014).
Corrosion Inhibition : Polyaniline and poly(o-methoxyaniline) inhibit corrosion on stainless steels, maintaining a passive state and reducing corrosion rates, beneficial in materials science (Kilmartin, Trier, & Wright, 2002).
Soluble Conducting Polymer : Poly-o-methoxyaniline, as a new soluble conducting polymer, shows good solubility in various solvents, opening doors for industrial applications (Macinnes & Funt, 1988).
Eigenschaften
IUPAC Name |
4-methoxy-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEYGGFCOLUVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552630 | |
| Record name | 4-Methoxy-2-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4-methoxyaniline | |
CAS RN |
114650-46-3 | |
| Record name | 4-Methoxy-2-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




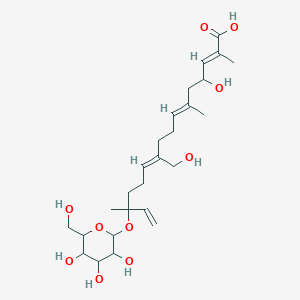
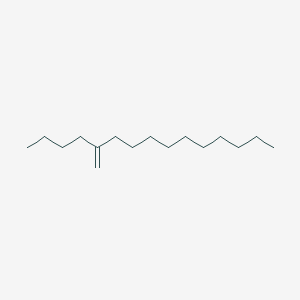
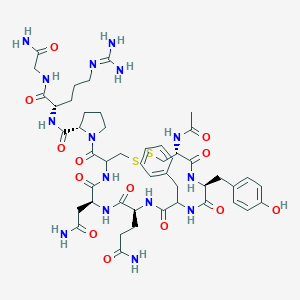
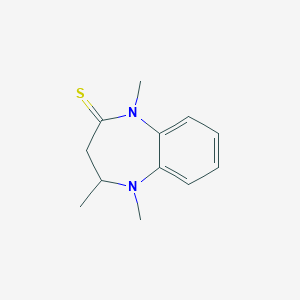
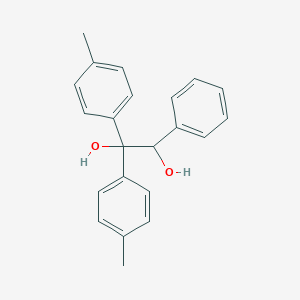
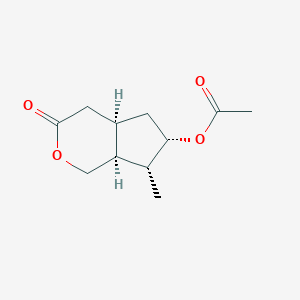
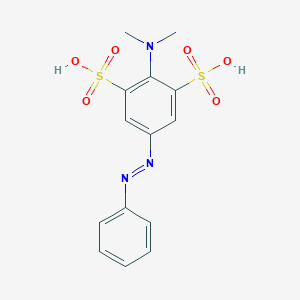
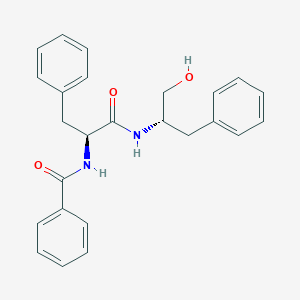
![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)
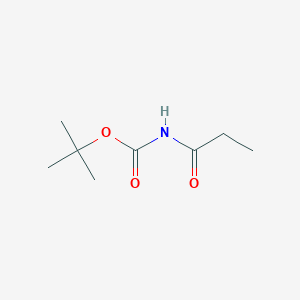
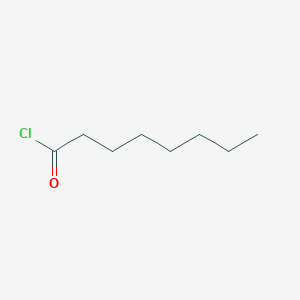
![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)